molecular formula C10H7FN2O2 B1351716 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 618383-44-1

3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1351716
CAS RN: 618383-44-1
M. Wt: 206.17 g/mol
InChI Key: PVFRXBPKNHHXFE-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

Fluorinated pyrazoles, which include compounds like “3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid”, play an important role in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The synthesis of fluorinated pyrazoles has been a topic of interest in recent years .

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis Techniques : Research has shown methods for synthesizing compounds related to 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. For example, synthesis through condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, leading to various pyrazole compounds (Loh et al., 2013).

Functionalization and Reactivity

  • Functionalization Reactions : The acid has been used in functionalization reactions with aminophenols and diaminopyridine, yielding carboxamides and other compounds, demonstrating its versatility in chemical synthesis (Yıldırım & Kandemirli, 2006); (Yıldırım et al., 2005).
  • Cyclization and Derivative Formation : The acid is used in creating various pyrazole derivatives, indicating its potential for generating new chemical entities with distinct properties (Erdem et al., 2017).

Potential Therapeutic Applications

  • Cancer Research : Some derivatives of 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid have shown promise in cancer treatment research, demonstrating the compound's potential in medicinal chemistry (Ju Liu et al., 2016).

Structural and Molecular Studies

  • Crystal and Molecular Structures : The compound's crystal structure has been determined, providing insights into its chemical behavior and interaction potentials (Girisha et al., 2016).

Nonlinear Optical Properties

  • Optical Applications : Derivatives of the acid have been studied for their nonlinear optical properties, suggesting applications in fields such as photonics and materials science (Chandrakantha et al., 2013).

Labeling and Tracer Studies

  • **RadioactiveLabeling**: The compound has been used in the synthesis of labeled compounds with carbon-13, carbon-14, and tritium, indicating its utility in biochemical and pharmacological tracer studies (Latli et al., 2018).

Acid-Base Behavior and Crystallography

  • Acid-Base Behavior : The compound's acid-base behavior has been studied, revealing insights into its chemical properties and potential for forming salts and cocrystals (Yamuna et al., 2014).

Synthesis of Novel Compounds

  • Novel Compound Synthesis : Research has been conducted on synthesizing novel pyrazole derivatives from 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, expanding the range of potential applications in various scientific fields (Kasımoğulları & Arslan, 2010).

Potentiometric Titration Studies

  • Ionization Constants : The ionization constants of derivatives of the compound have been determined using potentiometric titration, which is crucial for understanding its behavior in different environments (Alkan et al., 2009).

Future Directions

The future directions for research on “3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid” could include further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable information for potential applications in various fields .

properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFRXBPKNHHXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392736
Record name 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

618383-44-1
Record name 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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